molecular formula C9H11NO4S B1422678 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid CAS No. 168899-41-0

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid

Cat. No.: B1422678
CAS No.: 168899-41-0
M. Wt: 229.26 g/mol
InChI Key: VSVAPZZWDQDJHY-UHFFFAOYSA-N
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Description

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S It is characterized by the presence of a methyl group, a methylsulfonylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid typically involves the reaction of 2-methylbenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methylbenzoic acid, methylsulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

    Procedure: The 2-methylbenzoic acid is dissolved in dichloromethane, and triethylamine is added to the solution. Methylsulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-3-[(methylsulfonyl)amino]benzoic acid can be compared with other similar compounds, such as:

    3-Methanesulfonamidobenzoic acid: Similar structure but lacks the methyl group at the 2-position.

    4-Methanesulfonamidobenzoic acid: Similar structure but with the sulfonylamino group at the 4-position.

    2-Methylsulfonamidobenzoic acid: Similar structure but with the sulfonylamino group at the 2-position.

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their molecular structures.

Properties

IUPAC Name

3-(methanesulfonamido)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-7(9(11)12)4-3-5-8(6)10-15(2,13)14/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVAPZZWDQDJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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